1-(2-Chlorophenyl)ethanol is a chiral compound existing in two enantiomeric forms: (R)-1-(2-chlorophenyl)ethanol and (S)-1-(2-chlorophenyl)ethanol. [, , , , , , , , , , ] It serves as a crucial chiral intermediate in synthesizing various pharmaceuticals, particularly Polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. [, , ]
This compound is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to an aromatic ring. Specifically, it belongs to the category of ortho-haloacetophenone derivatives, characterized by a chlorine atom at the ortho position of the benzene ring .
The synthesis of 1-(2-Chlorophenyl)ethanol can be achieved through several methods:
These methods illustrate both traditional synthetic chemistry and modern biotechnological approaches to producing this important chiral compound.
The molecular structure of 1-(2-Chlorophenyl)ethanol features:
CC(O)C1=CC=CC=C1Cl
and its InChI key is DDUBOVLGCYUYFX-UHFFFAOYNA-N
.
X-ray diffraction studies have been utilized to confirm the specific arrangements of atoms within
1-(2-Chlorophenyl)ethanol (CAS 13524-04-4) is a chiral aromatic alcohol with significant importance in synthetic organic chemistry and pharmaceutical manufacturing. This compound, systematically named as 1-(2-chlorophenyl)ethan-1-ol and alternatively known as o-chloro-α-methylbenzyl alcohol, possesses the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol [2] [6]. Its structural architecture—featuring a chlorine-substituted phenyl ring adjacent to a chiral ethanol moiety—confers distinctive physicochemical properties and reactivity patterns essential for stereoselective synthesis. The compound exists as enantiomers, designated as (R)- and (S)-1-(2-chlorophenyl)ethanol, each playing critical roles in synthesizing biologically active molecules. Notably, the (R)-enantiomer (CAS 120466-66-2) is commercially available at high purity (≥98%) for specialized applications [9]. As pharmaceutical intermediates demand increasingly stringent enantiomeric purity, 1-(2-chlorophenyl)ethanol exemplifies how targeted molecular design enables access to complex therapeutic agents, particularly kinase inhibitors and chiral building blocks.
The molecular structure of 1-(2-chlorophenyl)ethanol comprises a benzene ring with chlorine at the ortho position (C2) and a hydroxyethyl group (–CH(OH)CH₃) at C1, creating a chiral center at the carbinol carbon [6]. This configuration results in distinct spatial orientations of the (R) and (S) enantiomers, which profoundly influence intermolecular interactions and biological activity. Key physicochemical parameters define its behavior in synthetic systems:
Table 1: Physicochemical Properties of 1-(2-Chlorophenyl)ethanol
Property | Value | Conditions/Notes | Reference |
---|---|---|---|
Molecular Formula | C₈H₉ClO | [6] | |
Molecular Weight | 156.61 g/mol | [2] | |
CAS Number | 13524-04-4 | Racemic mixture | [2] |
120466-66-2 | (R)-enantiomer | [9] | |
Boiling Point | 121–123°C | 14 mmHg | [6] |
Density | 1.18 g/cm³ | [6] | |
Refractive Index | 1.5450 | [7] | |
Flash Point | 94°C | (R)-enantiomer | [9] |
pKa | 14.05 ± 0.20 (Predicted) | [6] |
Functionally, 1-(2-Chlorophenyl)ethanol serves as a versatile synthon. The hydroxyl group undergoes reactions typical of secondary alcohols—oxidation to ketones, esterification, or participation in substitution reactions. The ortho-chlorine atom introduces steric constraints influencing ring reactivity (e.g., electrophilic substitution) and metal-catalyzed coupling reactions. The chiral center enables diastereoselective transformations crucial for pharmaceutical synthesis. This combination of reactivity and stereogenicity underpins its utility in constructing complex molecules with precise three-dimensional architectures.
1-(2-Chlorophenyl)ethanol is a high-value chiral building block for synthesizing enantiomerically pure pharmaceuticals. Its significance stems from the challenge and necessity of producing single-enantiomer drugs, where racemic mixtures may exhibit reduced efficacy or adverse effects. The (R)- and (S)-enantiomers serve as precursors to active pharmaceutical ingredients (APIs), leveraging their existing chirality to control stereochemistry in downstream reactions [9]. Key applications include:
Table 2: Biocatalytic Methods for Enantioselective Synthesis of 1-(2-Chlorophenyl)ethanol
Biocatalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Key Process Features | Reference |
---|---|---|---|---|---|
E. coli (CtXR + CbFDH) whole cells | o-Chloroacetophenone | (S) | >99% | Co-factor regeneration (NADH); Hexane phase; Fed-batch | [4] |
Permeabilized Candida ontarioensis | Analogous chloroketone | (R) | >99% | CTAB permeabilization; Reduced reaction time (24h vs 72h) | [10] |
These advanced bioprocesses transformed 1-(2-chlorophenyl)ethanol from a laboratory curiosity into a viable intermediate for commercial pharmaceutical synthesis. The high optical purity (>99% ee) achieved via CtXR catalysis surpasses many chemical methods (e.g., asymmetric hydrogenation), which often require expensive chiral ligands and provide lower ee [4]. Consequently, biocatalytic routes dominate production for stereospecific applications.
1-(2-Chlorophenyl)ethanol holds strategic importance in developing kinase inhibitors, particularly Polo-like Kinase 1 (PLK1) inhibitors—a promising class of anticancer therapeutics. PLK1 regulates mitotic progression, and its overexpression is implicated in various cancers. Inhibiting PLK1 disrupts tumor cell division, providing a targeted therapeutic approach. The structural attributes of 1-(2-chlorophenyl)ethanol make it a valuable synthon in constructing complex inhibitor scaffolds:
Industrial synthesis of PLK1 inhibitors demands efficient, scalable routes to complex molecules. Biocatalytically produced enantiopure 1-(2-chlorophenyl)ethanol, manufactured using the intensified fed-batch/hexane phase processes described earlier, provides a reliable and cost-effective source of this chiral building block. Its integration into synthetic sequences highlights the compound’s role beyond a simple intermediate—it acts as a stereochemical control element enabling the production of highly selective therapeutic agents. While specific PLK1 inhibitor synthesis pathways weren't detailed in the provided search results, the documented use of structurally similar chlorinated ethanol derivatives in kinase inhibitor development [5] and the established process relevance of 1-(2-chlorophenyl)ethanol underscore its industrial significance in this cutting-edge therapeutic domain.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1